molecular formula C11H9N5O2 B043696 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline CAS No. 115044-40-1

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Cat. No.: B043696
CAS No.: 115044-40-1
M. Wt: 243.22 g/mol
InChI Key: QJUZXQZNGRZGAG-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline is a chemical compound with the molecular formula C11H9N5O2. It is a member of the imidazoquinoxaline family, which is known for its diverse biological activities. This compound is particularly significant in the field of proteomics research and has been studied for its potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline typically involves the nitration of 3,8-dimethylimidazo[4,5-F]quinoxaline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.

    Biology: Studied for its potential mutagenic and carcinogenic properties, particularly in the context of food-derived carcinogens.

    Medicine: Investigated for its role in DNA binding and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline involves its biotransformation and subsequent binding to DNA. The compound undergoes N2-hydroxylation and O-esterification, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline is unique due to its specific nitro group, which plays a crucial role in its chemical reactivity and biological activity. The presence of the nitro group allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3,8-dimethyl-2-nitroimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15(8)2)16(17)18/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUZXQZNGRZGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150940
Record name 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115044-40-1
Record name 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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